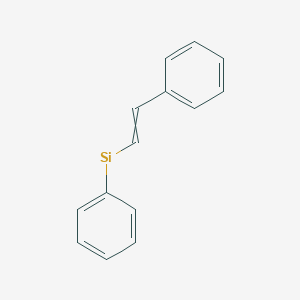
Benzyl propanimidothioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl propanimidothioate;hydrochloride is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzyl group attached to a propanimidothioate moiety, with a hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl propanimidothioate;hydrochloride typically involves the reaction of benzyl chloride with propanimidothioic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the propanimidothioate group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl propanimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl propanimidothioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thioester derivatives and other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving thioesters.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzyl propanimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: An ester with a similar benzyl group but different functional group (acetate instead of thioester).
Benzyl benzoate: Another ester with a benzyl group, used in different applications such as a fragrance ingredient and insect repellent.
Benzyl chloride: A precursor in the synthesis of various benzyl derivatives, including Benzyl propanimidothioate;hydrochloride.
Uniqueness
This compound is unique due to its thioester functional group, which imparts distinct chemical reactivity and biological activity compared to other benzyl derivatives. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
162707-46-2 |
|---|---|
Formule moléculaire |
C10H14ClNS |
Poids moléculaire |
215.74 g/mol |
Nom IUPAC |
benzyl propanimidothioate;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-2-10(11)12-8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H |
Clé InChI |
ODKZGSLWGFMVJV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=N)SCC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)




![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)






